2,2-Difluoroethyl Methyl Carbonate

Übersicht

Beschreibung

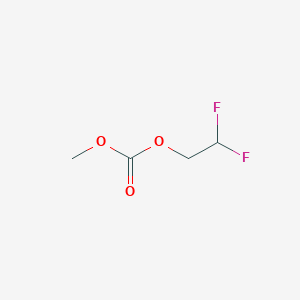

2,2-Difluoroethyl Methyl Carbonate: is a chemical compound with the molecular formula C4H6F2O3 . It is a colorless liquid with a molecular weight of 140.085 g/mol and a boiling point of approximately 74-76°C . This compound is used in various scientific research applications, particularly in the field of organic synthesis and as a solvent in chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl Methyl Carbonate typically involves the reaction of 2,2-Difluoroethanol with Dimethyl Carbonate in the presence of a base such as Sodium Hydride or Potassium Carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of catalysts such as Tetrabutylammonium Bromide can enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoroethyl Methyl Carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines and thiols to form substituted products.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-Difluoroethanol and Methanol.

Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as Ammonia or Thiols, typically under mild conditions.

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols in the presence of a catalyst such as Sodium Methoxide.

Major Products Formed:

Nucleophilic Substitution: Substituted 2,2-Difluoroethyl derivatives.

Hydrolysis: 2,2-Difluoroethanol and Methanol.

Transesterification: Various carbonate esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoroethyl Methyl Carbonate (C4H6F2O3) is a fluorinated compound with diverse applications in chemistry, biology, medicine, and industry . Its unique properties, stemming from the presence of fluorine atoms, make it valuable in organic synthesis, drug discovery, and battery technology.

Chemistry

This compound is a reagent and solvent in organic synthesis, particularly for synthesizing fluorinated compounds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it useful in various chemical reactions. It can undergo nucleophilic substitution, hydrolysis, and transesterification.

Types of Reactions:

- Nucleophilic Substitution: Reacts with nucleophiles like amines and thiols to form substituted products.

- Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form 2,2-Difluoroethanol and Methanol.

- Transesterification: Participates in transesterification reactions with other alcohols to form different carbonate esters.

Biology and Medicine

In biological research, this compound is used in synthesizing fluorinated pharmaceuticals. Introducing fluorine atoms into drug molecules can alter their metabolic stability and bioavailability, which is crucial in drug development. Direct fluoromethylation can be achieved with this compound .

Industry

This compound is used in the production of lithium-ion batteries. Its fluorinated structure enhances the performance and stability of electrolytes in these batteries.

Role in Lithium-Ion Batteries

This compound plays a significant role in lithium-ion batteries. The fluorination of linear carbonates is tuned to yield monofluoroethyl methyl carbonates, which are used as electrolytes . Studies show that a higher Li+ binding energy indicates a stronger solvation ability in these batteries . Specifically, introducing a –CHF2 group can induce stronger Li+ solvation ability, improving cycle performance .

Wirkmechanismus

The mechanism of action of 2,2-Difluoroethyl Methyl Carbonate involves its ability to act as a source of the 2,2-Difluoroethyl group in chemical reactions. This group can participate in various transformations, including nucleophilic substitution and transesterification. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Dimethyl Carbonate: Used as a methylating agent and solvent in organic synthesis.

Ethyl Methyl Carbonate: Used as a solvent in lithium-ion batteries.

Propyl Methyl Carbonate: Used in similar applications as a solvent and reagent.

Uniqueness: 2,2-Difluoroethyl Methyl Carbonate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high-performance solvents .

Biologische Aktivität

2,2-Difluoroethyl Methyl Carbonate (DFEMC), with the chemical formula C₄H₆F₂O₃, is an organic carbonate ester that has gained attention for its potential biological activity and applications in various scientific fields. This article explores the biological activity of DFEMC, summarizing research findings, mechanisms of action, and relevant case studies.

DFEMC is characterized by the presence of a difluoroethyl group attached to a methyl carbonate moiety. The fluorine atoms in the difluoroethyl group enhance its lipophilicity, which may influence its interaction with biological membranes and biomolecules. The compound typically appears as a colorless liquid with notable physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 134.09 g/mol |

| Density | ~1.2 g/cm³ |

| Boiling Point | ~128.3 °C |

The biological activity of DFEMC is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoroethyl group can modify the reactivity of the compound, allowing it to participate in various biochemical processes. Potential mechanisms include:

- Modulation of Enzyme Activity : DFEMC may interact with enzymes, altering their catalytic efficiency.

- Influence on Membrane Permeability : The lipophilic nature of DFEMC allows it to penetrate cell membranes more readily, potentially affecting intracellular signaling pathways.

Toxicological Profile

Research indicates that DFEMC exhibits specific target organ toxicity, classified under Category 3 for acute toxicity. Key findings include:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye damage.

- Respiratory Effects : May lead to respiratory irritation upon inhalation.

Case Studies and Research Findings

- Toxicological Studies :

-

Biological Interactions :

- Studies have shown that compounds similar to DFEMC are being explored for their ability to act as intermediates in pharmaceutical synthesis and agrochemical development .

- Fluorinated Compounds in Biological Applications :

Applications in Research

DFEMC serves as a versatile building block in organic synthesis. Its unique structure enables researchers to explore its utility in various applications:

Eigenschaften

IUPAC Name |

2,2-difluoroethyl methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOARFWDBTJVWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.